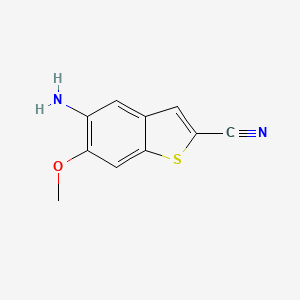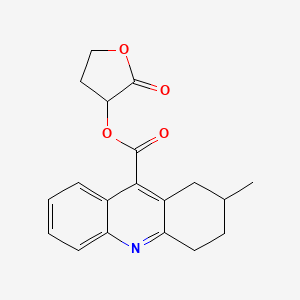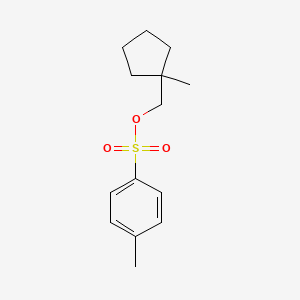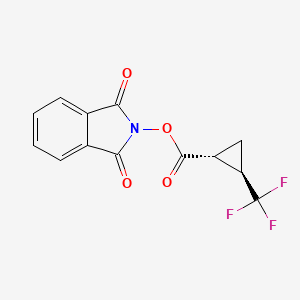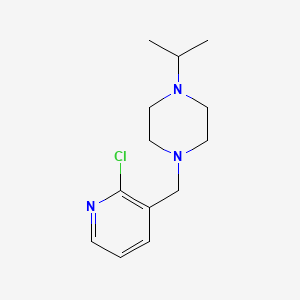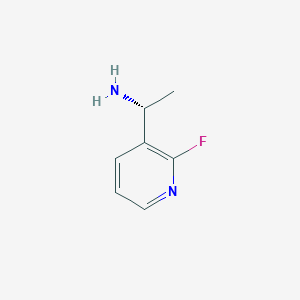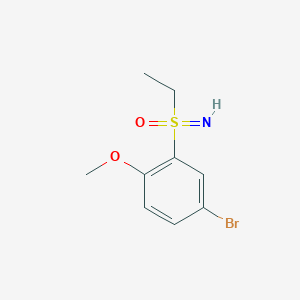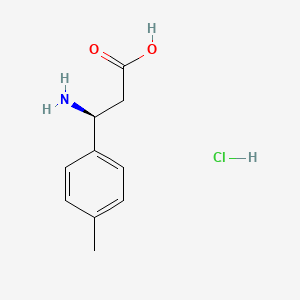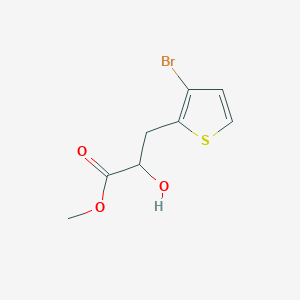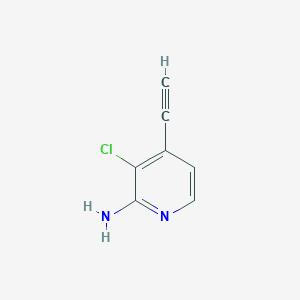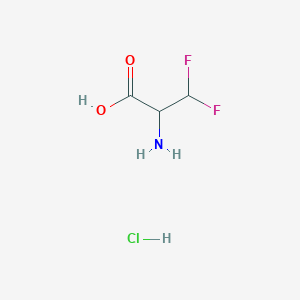
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring substituted with a pyrazole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with 1-methyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the pyrrole and pyrazole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Major Products
Oxidation: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s heterocyclic structure allows it to interact with various molecular targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyrazole moiety, making it less complex.
1-methyl-1H-pyrazole-5-carbaldehyde: Lacks the pyrrole ring, resulting in different chemical properties.
2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized form of the compound with different reactivity.
Uniqueness
2,5-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carbaldehyde is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential for novel discoveries.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2,5-dimethyl-1-(2-methylpyrazol-3-yl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c1-8-6-10(7-15)9(2)14(8)11-4-5-12-13(11)3/h4-7H,1-3H3 |
InChI Key |
OIKACPVGAMTVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NN2C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
